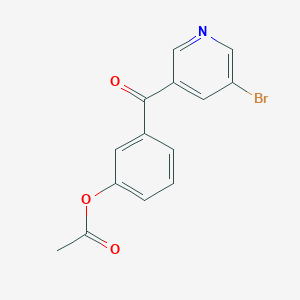

3-(3-Acetoxybenzoyl)-5-bromopyridine

Description

Contextualization within Pyridine (B92270) and Benzoyl Derivatives Research

Pyridine derivatives are a cornerstone of modern biomedical and materials science research. gazi.edu.trdoaj.org These heterocyclic compounds, which feature a six-membered ring containing one nitrogen atom, are ubiquitous in nature and form the core scaffold of numerous biologically active molecules, including some vitamins and hormones. numberanalytics.com Their versatile chemical nature has led to their widespread application in drug development and therapeutics. gazi.edu.trdoaj.org The synthesis and modification of pyridine-based compounds is a dynamic area of research, offering innovative approaches to address unmet medical needs. gazi.edu.trdoaj.org

Similarly, benzoyl derivatives are a significant class of compounds in organic chemistry. The benzoyl group, consisting of a benzene (B151609) ring attached to a carbonyl group, is a common structural motif in a vast array of organic molecules. Its presence can influence the electronic properties, reactivity, and biological activity of a molecule. Research into benzoyl derivatives is extensive, spanning from the development of new synthetic methodologies to their application in pharmaceuticals, agrochemicals, and materials science.

Significance of Brominated Pyridine and Acetoxybenzoyl Moieties in Advanced Organic Chemistry

The presence of specific functional groups, or moieties, within a molecule dictates its chemical behavior and potential applications. In 3-(3-Acetoxybenzoyl)-5-bromopyridine, the brominated pyridine and acetoxybenzoyl moieties each impart distinct and valuable characteristics.

The brominated pyridine moiety serves as a highly versatile synthetic handle. The bromine atom at the 5-position of the pyridine ring is a good leaving group, making it susceptible to a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups at this position, enabling the synthesis of a diverse library of derivatives. Furthermore, brominated pyridines are key precursors for cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The regioselective synthesis of halopyridines is a topic of significant interest due to their utility as intermediates. heteroletters.org

The acetoxybenzoyl moiety also plays a crucial role. The acetoxy group (-OCOCH₃) can influence the electronic properties of the benzoyl ring system. It can be readily hydrolyzed under acidic or basic conditions to reveal a hydroxyl group, providing another site for further chemical modification. This ability to unmask a reactive functional group at a later stage of a synthetic sequence is a valuable strategy in multi-step organic synthesis. The electronic effects of the acetoxy group, which can act as an electron-donating group through resonance, can also modulate the reactivity of the entire molecule. ashp.org

Table 2: Potential Chemical Reactions of this compound

| Reaction Type | Reagents and Conditions | Major Product |

|---|---|---|

| Substitution | Nucleophiles (e.g., amines, thiols) in the presence of a base. | Product will vary depending on the nucleophile used. |

| Hydrolysis | Acidic or basic conditions. | 3-(3-Hydroxybenzoyl)-5-bromopyridine |

| Oxidation/Reduction | Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride). | Product will depend on the specific reagent and conditions used. |

Overview of Research Trajectories for Complex Heterocyclic Compounds

The study of complex heterocyclic compounds is a rapidly evolving field within organic chemistry. mdpi.com Historically, the synthesis of these molecules often involved lengthy, multi-step processes with harsh reaction conditions and low yields. numberanalytics.com However, recent decades have seen significant advancements that are shaping the future of this research area.

One of the most significant trends is the development of novel and more efficient synthetic methodologies. numberanalytics.comnumberanalytics.com This includes the use of transition metal catalysts to facilitate complex cross-coupling reactions, the application of microwave-assisted synthesis to accelerate reaction times and improve yields, and the adoption of flow chemistry techniques for continuous and more sustainable production. numberanalytics.com

Another key trajectory is the increasing integration of computational chemistry in the design and synthesis of heterocyclic compounds. numberanalytics.commdpi.com Computational modeling allows researchers to predict the properties and reactivity of molecules, helping to guide synthetic efforts and rationalize experimental outcomes. This synergy between experimental and computational approaches is accelerating the pace of discovery. mdpi.com

Finally, there is a growing emphasis on green and sustainable chemistry in the synthesis of heterocyclic compounds. numberanalytics.comnumberanalytics.com Researchers are actively seeking to develop methods that use less hazardous reagents, reduce waste, and are more energy-efficient, aligning with the broader goals of environmental stewardship in the chemical sciences. numberanalytics.com The future of heterocyclic chemistry is expected to have a significant impact on technological advancements, including the development of new materials for energy storage and conversion. numberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

[3-(5-bromopyridine-3-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3/c1-9(17)19-13-4-2-3-10(6-13)14(18)11-5-12(15)8-16-7-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSMIMIAHKNUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642188 | |

| Record name | 3-(5-Bromopyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-29-5 | |

| Record name | [3-(Acetyloxy)phenyl](5-bromo-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Bromopyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Routes for 3 3 Acetoxybenzoyl 5 Bromopyridine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthesis plan. scitepress.orgadvancechemjournal.com For 3-(3-Acetoxybenzoyl)-5-bromopyridine, the analysis reveals several potential disconnections and corresponding synthetic strategies.

The most logical primary disconnection is the carbon-carbon bond between the pyridine (B92270) C-3 position and the carbonyl carbon of the benzoyl group. This disconnection points toward a convergent synthesis strategy, requiring two key fragments: a functionalized 5-bromopyridine synthon and a 3-acetoxybenzoyl synthon.

Disconnection A (C-C Bond): This disconnection suggests a reaction between a nucleophilic pyridine derivative and an electrophilic benzoyl derivative, or vice versa. This could be achieved through:

Cross-Coupling Reactions: Coupling a 5-bromo-3-organometallic pyridine (e.g., boronic acid, organozinc) with a 3-acetoxybenzoyl halide.

Acylation of an Organometallic Pyridine: Reaction of a 3-lithio-5-bromopyridine with a 3-acetoxybenzoyl derivative.

Friedel-Crafts Acylation: While challenging for electron-deficient pyridine rings, this remains a theoretical possibility under specific catalytic conditions.

Disconnection B (C-O Ester Bond): A secondary disconnection of the acetoxy group's ester bond leads back to a 3-hydroxybenzoyl precursor. This suggests that the acetylation step could be performed either on the benzoyl precursor before coupling or on the final molecule after the key C-C bond is formed.

This analysis highlights that the core challenge lies in the formation of the aryl-aryl ketone linkage, for which modern transition metal-catalyzed cross-coupling reactions are the most promising and versatile tools. nih.gov

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound relies heavily on the efficient preparation of its key precursors: a functionalized 3-bromopyridine (B30812) scaffold and an appropriate benzoylating agent.

3-Bromopyridine is a crucial intermediate in pharmaceutical and agrochemical synthesis. google.comgoogle.com Several methods for its preparation have been established, each with distinct advantages and limitations.

Common synthetic routes to 3-bromopyridine include:

Direct Bromination of Pyridine: This can be achieved by reacting pyridine with bromine in the presence of a strong acid like sulfuric acid at elevated temperatures. google.compatsnap.com Another approach involves reacting pyridine hydrochloride with bromine. google.com

From 3-Aminopyridine: A two-step process involving the bromination of 3-aminopyridine, followed by a Sandmeyer reaction where the amino group is converted to a diazonium salt and subsequently displaced by a bromide. google.compatsnap.com

Reaction with HBr and H₂O₂: A method has been developed that involves mixing pyridine with a hydrobromic acid solution, followed by a reaction with hydrogen peroxide to generate the brominated product. google.com

| Method | Reagents | Conditions | Yield | Notes |

| Direct Bromination | Pyridine, Br₂, H₂SO₄ | 130-140°C, 7-8 hours | Moderate | High temperatures; can produce polybrominated side products. google.com |

| Sandmeyer Reaction | 3-Aminopyridine, Br₂, NaNO₂, HBr | Multi-step | Good | A classic and reliable method for introducing bromine at a specific position. patsnap.com |

| Peroxide Method | Pyridine, HBr, H₂O₂ | 0-40°C | High (up to 97.5%) | Milder conditions compared to direct bromination. google.com |

For the synthesis of this compound, the 3-bromopyridine scaffold often requires further functionalization at the 5-position (if starting from a different pyridine) or activation at the 3-position for subsequent coupling reactions. For instance, converting 3,5-dibromopyridine (B18299) into a 5-bromo-3-pyridylboronic acid would prepare it for a Suzuki-Miyaura cross-coupling.

The introduction of an acyl or benzoyl group onto a pyridine ring is complicated by the ring's electron-deficient nature. youtube.com Traditional Friedel-Crafts acylation is generally ineffective because acylation occurs preferentially at the nitrogen atom, forming a highly deactivated pyridinium (B92312) salt. quimicaorganica.orgthieme-connect.de Consequently, alternative strategies are required.

Acylation of Metalated Pyridines: A common approach involves the deprotonation of a halopyridine with a strong base (e.g., LDA or n-BuLi) at low temperatures to generate a highly reactive lithiated intermediate. This nucleophilic species can then react with an electrophilic acylating agent, such as a benzoyl chloride or an ester, to form the desired ketone. youtube.com For example, metalation of 2,6-difluoropyridine (B73466) with LDA followed by formulation with DMF is a known procedure. youtube.com

Radical Acylation: Nucleophilic acyl radicals can be generated from aldehydes or carboxylic acid derivatives and added to protonated pyridinium salts. youtube.com This method often requires an oxidant for the final aromatization step.

Cross-Coupling Approaches: As suggested by the retrosynthetic analysis, transition metal-catalyzed reactions are a powerful tool for acylation. This involves coupling an organometallic pyridine reagent with an acyl halide, which is discussed in more detail in the following section.

Catalytic Approaches in the Formation of Key Bonds

Catalytic methods, particularly those employing transition metals and Lewis acids, have revolutionized the synthesis of complex molecules by enabling the efficient and selective formation of key chemical bonds.

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C bonds in modern organic synthesis. rsc.orgnih.gov Palladium-catalyzed reactions are particularly prominent due to their mild reaction conditions and broad functional group tolerance. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. For the target molecule, this could involve reacting 5-bromo-3-pyridylboronic acid with 3-acetoxybenzoyl chloride or, alternatively, coupling 3-bromo-5-(organoboron)pyridine with the same acyl chloride. Suzuki couplings are widely used for preparing bipyridine derivatives and functionalized pyridines. acs.orgmdpi.com Pyridine-2-sulfinates have also been developed as effective replacements for pyridine-2-boronic acids, which can be difficult to prepare. tcichemicals.com

Stille Coupling: This reaction pairs an organohalide with an organostannane reagent. While effective, a significant drawback is the toxicity of the tin compounds. rsc.orgmdpi.com A potential route could involve the coupling of 3-stannyl-5-bromopyridine with 3-acetoxybenzoyl chloride.

Negishi Coupling: This method utilizes organozinc reagents, which are known for their high reactivity and ability to undergo transmetalation efficiently. nih.gov The synthesis could proceed via the reaction between a 3-(halozinc)-5-bromopyridine and the appropriate acyl chloride, catalyzed by a palladium or nickel complex.

Buchwald-Hartwig Amination: While primarily used for C-N and C-O bond formation, this reaction is crucial for synthesizing functionalized precursors. bath.ac.ukbath.ac.uk For instance, it could be used to prepare substituted aminopyridines, which can then be transformed into other useful intermediates.

The table below summarizes key features of relevant cross-coupling reactions for pyridine functionalization.

| Reaction Name | Nucleophile (Pyridine) | Electrophile (Benzoyl) | Catalyst System (Typical) | Key Advantages |

| Suzuki-Miyaura | Pyridylboronic acid/ester | Benzoyl halide/triflate | Pd(0/II) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, CsF) | High functional group tolerance; stable and non-toxic boron reagents. acs.org |

| Stille | Pyridylstannane | Benzoyl halide | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Broad scope and high yields. rsc.org |

| Negishi | Pyridylzinc halide | Benzoyl halide | Pd(0) or Ni(0) catalyst | High reactivity of organozinc reagents. nih.gov |

Lewis acids play a critical role in the functionalization of pyridines by activating the otherwise electron-deficient ring system. bath.ac.uk The lone pair of electrons on the pyridine nitrogen can coordinate with a Lewis acid (e.g., Zn(NO₃)₂, AlCl₃). semanticscholar.orgresearchgate.net This coordination withdraws electron density from the pyridine ring, making the C2, C4, and C6 positions more electrophilic and thus more susceptible to attack by nucleophiles. researchgate.net

This activation strategy can be employed in several ways:

Nucleophilic Aromatic Substitution (SNAr): Lewis acids can catalyze the displacement of leaving groups (like halides) on the pyridine ring by various nucleophiles, including amines and alkoxides. semanticscholar.orgnih.gov

Enhancement of Acylation: While not overcoming the N-acylation issue entirely, Lewis acids can promote certain types of acylations or related transformations by activating either the pyridine ring or the acylating agent.

Conjugate Addition: For vinylpyridines, Lewis acids can activate the system towards conjugate addition reactions. bath.ac.uknih.gov

The use of a zinc-based Lewis acid has been reported to be a mild and sustainable method for activating pyridines towards nucleophilic aromatic substitution and other functionalizations. semanticscholar.orgnih.gov This approach could be synthetically valuable for introducing specific functionalities onto the pyridine precursor before the main C-C bond-forming step.

Stereoselective and Regioselective Synthesis Strategies

The molecular structure of this compound is achiral, meaning it does not possess stereocenters. Consequently, stereoselective synthesis, which deals with the preferential formation of one stereoisomer over another, is not a primary consideration in its preparation. However, the principles of stereoselectivity could become relevant if the synthetic pathway involved chiral catalysts or auxiliaries that might induce transient chirality or if the core structure were modified to include stereogenic centers in future analogue development.

Regioselectivity, the control of the site of reaction on a molecule, is paramount in the synthesis of this compound. The challenge lies in introducing the 3-acetoxybenzoyl group specifically at the C3 position of the 5-bromopyridine ring. Several synthetic strategies can be envisaged, with Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions being the most prominent.

Friedel-Crafts Acylation:

A traditional approach to forming the carbon-carbon bond between the pyridine and benzoyl moieties is the Friedel-Crafts acylation. masterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction would involve the reaction of 3-bromopyridine with a suitable 3-acetoxybenzoyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comnih.gov

However, the regioselectivity of Friedel-Crafts acylation on pyridine rings is often complex. The pyridine nitrogen is a deactivating group, making the ring less reactive than benzene (B151609). google.com The reaction of 3-bromopyridine would likely yield a mixture of isomers, with substitution occurring at the positions ortho, meta, and para to the bromine atom. Directing the acylation specifically to the C3 position is challenging and may require the use of protecting groups or specific reaction conditions to achieve the desired regioselectivity. The presence of both the bromine atom and the pyridine nitrogen significantly influences the electron density of the ring, thereby directing the incoming electrophile.

Palladium-Catalyzed Cross-Coupling Reactions:

A more modern and often more regioselective approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.govnih.gov This methodology offers a powerful tool for the construction of biaryl systems with high precision.

One plausible Suzuki-Miyaura coupling strategy would involve the reaction of a 5-bromopyridine-3-boronic acid or ester with a 3-acetoxybenzoyl halide. Alternatively, the coupling could be performed between 3,5-dibromopyridine and a 3-acetoxybenzoylboronic acid, followed by a selective reaction at one of the bromine positions. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov A patent for the synthesis of a related compound, 2-(2-amino-5-bromobenzoyl)pyridine, details a Suzuki coupling approach, highlighting the industrial applicability of this method for constructing substituted benzoylpyridines. patsnap.comgoogle.com

Another cross-coupling strategy is the Negishi coupling, which would involve an organozinc reagent. The synthesis could proceed via the coupling of a 3-(3-acetoxybenzoyl)zinc halide with 3,5-dibromopyridine.

The table below summarizes potential regioselective strategies for the synthesis of the key intermediate, a 3-benzoyl-5-bromopyridine derivative.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Considerations for Regioselectivity |

| Friedel-Crafts Acylation | 3-Bromopyridine | 3-Acetoxybenzoyl chloride | AlCl₃, FeCl₃ | Potential for mixture of isomers due to pyridine deactivation and directing effects of bromine. |

| Suzuki-Miyaura Coupling | 5-Bromopyridine-3-boronic acid | 3-Acetoxybenzoyl bromide | Pd catalyst (e.g., Pd(dppf)Cl₂) | High regioselectivity is generally achievable. |

| Suzuki-Miyaura Coupling | 3,5-Dibromopyridine | 3-Acetoxybenzoylboronic acid | Pd catalyst | Potential for mono- or di-substitution, requiring careful control of stoichiometry and conditions. |

| Negishi Coupling | 3-(3-Acetoxybenzoyl)zinc chloride | 3,5-Dibromopyridine | Pd or Ni catalyst | Offers an alternative to boronic acids with potentially different reactivity and selectivity. |

The final step in these synthetic routes would be the introduction of the acetoxy group. If the benzoyl moiety is introduced with a hydroxyl group at the 3-position (i.e., 3-(3-hydroxybenzoyl)-5-bromopyridine), a subsequent acylation step using acetic anhydride or acetyl chloride would yield the final product.

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.

Greener Friedel-Crafts Acylation:

Traditional Friedel-Crafts acylations often utilize stoichiometric amounts of Lewis acids like AlCl₃, which generate significant amounts of acidic waste during workup. organic-chemistry.org Greener alternatives focus on the use of catalytic amounts of more environmentally benign catalysts. organic-chemistry.org Heterogeneous catalysts, such as zeolites or metal oxides, can be employed, which are easily recoverable and reusable, thus minimizing waste. numberanalytics.com Solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or deep eutectic solvents, can also significantly reduce the environmental footprint of the reaction. researchgate.netresearchgate.net Furthermore, using methanesulfonic anhydride as a promoter offers a metal- and halogen-free methodology. acs.org

Alternative Energy Sources:

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry. numberanalytics.com Microwave heating can lead to dramatic reductions in reaction times, increased product yields, and enhanced selectivity. The application of microwave irradiation to the Friedel-Crafts acylation or palladium-catalyzed coupling steps could offer a more energy-efficient route to this compound.

Photocatalysis:

Visible-light photocatalysis represents a cutting-edge approach in organic synthesis, utilizing light as a clean and renewable energy source. thieme-connect.com This methodology can be applied to the formation of carbon-carbon bonds under mild conditions. researchgate.netacs.orgchemrxiv.org A photocatalytic approach could potentially be developed for the arylation of the pyridine ring, avoiding the need for harsh reagents and reducing energy consumption. researchgate.net

Mechanochemistry:

Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, often eliminates the need for bulk solvents. nih.govrsc.org This solvent-free approach aligns perfectly with the principles of green chemistry. rsc.orgdigitellinc.com While the direct mechanochemical synthesis of this compound has not been reported, the synthesis of other ketones via mechanochemistry suggests its potential applicability. rsc.orgresearchgate.net

The following table outlines some green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Conventional Method | Greener Alternative | Potential Benefits |

| Waste Prevention | Stoichiometric Lewis acids in Friedel-Crafts | Catalytic amounts of reusable catalysts (e.g., zeolites) | Reduced waste, catalyst recycling. numberanalytics.com |

| Atom Economy | Use of protecting groups | More direct synthetic routes (e.g., selective C-H activation) | Fewer reaction steps, less waste. |

| Safer Solvents & Reagents | Volatile organic solvents (e.g., dichloromethane) | Solvent-free conditions, ionic liquids, or bio-based solvents | Reduced toxicity and environmental pollution. researchgate.net |

| Energy Efficiency | Conventional heating | Microwave irradiation, photocatalysis | Faster reactions, lower energy consumption. numberanalytics.comacs.org |

By integrating these green chemistry principles into the synthetic design, the preparation of this compound can be achieved in a more sustainable and environmentally responsible manner.

Chemical Reactivity and Mechanistic Investigations of 3 3 Acetoxybenzoyl 5 Bromopyridine

Reactivity of the Bromine Moiety

The bromine atom attached to the pyridine (B92270) ring is a key functional group, enabling a variety of transformations. Its reactivity is significantly influenced by the electronic properties of the pyridine ring, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further enhanced by the electron-withdrawing benzoyl group at the 3-position.

Aryl halides with electron-withdrawing substituents are known to undergo nucleophilic aromatic substitution (SNAr). libretexts.org In the case of 3-(3-Acetoxybenzoyl)-5-bromopyridine, the pyridine ring is activated towards nucleophilic attack. The reaction proceeds via a two-step mechanism involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-H) | Reagent Example | Product Type |

|---|---|---|

| Alcohol | Sodium Methoxide (NaOMe) | 5-Methoxy Pyridine Derivative |

| Phenol (B47542) | Sodium Phenoxide (NaOPh) | 5-Phenoxy Pyridine Derivative |

| Thiol | Sodium Thiophenolate (NaSPh) | 5-(Phenylthio) Pyridine Derivative |

The bromine atom on the pyridine ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of substituents at the 5-position.

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Palladium-catalyzed reaction with organoboron compounds (boronic acids or esters) to form C-C bonds, enabling the synthesis of biaryl compounds. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, leading to the synthesis of N-aryl pyridine derivatives. mdpi.com

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to form C-C bonds, yielding 5-alkynylpyridine derivatives. nih.gov

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.

Ullmann Condensation: Copper-catalyzed reaction, typically for forming C-O or C-N bonds, often under harsher conditions than palladium-catalyzed methods. mdpi.com

These reactions allow for the modular synthesis of complex molecules from the this compound scaffold. For example, coupling with various arylboronic acids can produce a library of compounds with diverse electronic and steric properties. researchgate.net

Table 2: Examples of Cross-Coupling Reactions for Derivative Formation

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh3)4 / Base | C(sp2)-C(sp2) | 5-Arylpyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(dba)2 / Ligand / Base | C(sp2)-N | 5-Aminopyridine |

| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2 / CuI / Base | C(sp2)-C(sp) | 5-Alkynylpyridine |

Reactivity of the Acetoxybenzoyl Moiety

The acetoxy group is an ester that can be readily hydrolyzed under either acidic or basic conditions to reveal a phenolic hydroxyl group. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving heating the ester with a strong base, such as sodium hydroxide. The reaction yields an alcohol and the salt of the carboxylic acid. libretexts.org In this case, hydrolysis of this compound would produce 3-(3-hydroxybenzoyl)-5-bromopyridine and an acetate (B1210297) salt.

This hydrolysis is a common deprotection strategy in multi-step syntheses, allowing the phenolic hydroxyl group to be masked as an ester and later revealed for further functionalization, such as etherification or re-esterification. mdpi.com

The benzoyl group's carbonyl functionality exhibits dual reactivity. The carbon atom is electrophilic, while the oxygen atom is nucleophilic. libretexts.org

Electrophilic Carbon: The carbonyl carbon bears a partial positive charge due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. libretexts.orgsaskoer.ca This is a characteristic reaction of ketones. Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and weaker electron donation from alkyl groups. quora.com The reactivity of the benzoyl ketone in this compound would be influenced by the electronic effects of the attached aromatic rings. Nucleophilic addition reactions can convert the ketone into a tertiary alcohol.

Nucleophilic Oxygen: The lone pairs of electrons on the carbonyl oxygen atom allow it to act as a nucleophile or a Lewis base, particularly in the presence of strong acids (electrophiles). libretexts.org Protonation of the oxygen atom increases the electrophilicity of the carbonyl carbon, activating it for attack by weak nucleophiles.

Table 3: Potential Reactions at the Benzoyl Carbonyl Group

| Reagent Type | Reagent Example | Reaction Type | Product Functional Group |

|---|---|---|---|

| Organometallic | Phenylmagnesium Bromide (PhMgBr) | Nucleophilic Addition | Tertiary Alcohol |

| Hydride Reductant | Sodium Borohydride (NaBH4) | Reduction | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Nucleophilic Addition | Cyanohydrin |

Intramolecular Reactions and Rearrangements

While the primary reactive pathways involve intermolecular reactions at the distinct functional groups, the potential for intramolecular reactions or rearrangements exists, particularly under specific conditions or after initial modification of the structure. For instance, photochemical reactions are known to induce cyclization in some benzoylpyridine systems. Studies on 2-benzoylpyridine (B47108) have shown it can undergo photocyclization in aqueous solutions. acs.orgcolab.ws

Furthermore, derivatives of this compound could be designed to undergo intramolecular cyclization. For example, if a nucleophilic group is introduced at the 5-position via a cross-coupling reaction, it could potentially react with the electrophilic benzoyl carbon under acid- or base-catalyzed conditions, leading to the formation of novel heterocyclic ring systems. Research on alkylpyridines featuring β-ketoamide side chains has demonstrated their ability to undergo acid-catalyzed cyclization to form hydroxy lactams. nih.gov Such strategies could be applied to derivatives of the title compound to access more complex molecular scaffolds.

Pyridyne Intermediates and Isomerization Pathways

The presence of a bromine atom on the pyridine ring suggests that this compound could, under strong basic conditions, form a highly reactive pyridyne intermediate. This reactivity is analogous to that observed for other 3-bromopyridine (B30812) derivatives. researchgate.netnih.gov

Base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines has been shown to proceed through a 3,4-pyridyne intermediate. rsc.orgresearchgate.net This process is initiated by deprotonation at the C4 position, which is rendered acidic by the inductive effect of the adjacent bromine atom and the ring nitrogen. Subsequent elimination of the bromide ion generates the strained 3,4-pyridyne. For this compound, the electron-withdrawing nature of the 3-(3-acetoxybenzoyl) group would likely influence the acidity of the C4 proton, potentially affecting the rate of pyridyne formation.

Once formed, the 3,4-pyridyne intermediate can undergo nucleophilic attack. Mechanistic studies on related systems indicate that nucleophiles can add to either C3 or C4 of the pyridyne. rsc.org The regioselectivity of this addition is influenced by the electronic and steric properties of substituents on the pyridine ring. nih.gov In the case of a pyridyne derived from this compound, the substituent at C5 (originally C3 on the starting material) could direct the regioselectivity of nucleophilic attack.

Furthermore, the isomerization pathway can be part of a tandem reaction sequence where the in situ-generated 4-bromopyridine (B75155) isomer, being more susceptible to nucleophilic aromatic substitution (SNAr), is trapped by a nucleophile present in the reaction mixture. nih.govrsc.org This tandem isomerization/selective interception strategy allows for the synthesis of 4-substituted pyridines from readily available 3-bromo precursors. nih.gov A proposed pathway for such a transformation, as it might apply to this compound, is outlined below.

Proposed Isomerization Pathway:

Deprotonation: A strong base abstracts the proton from the C4 position of this compound.

Elimination: The resulting pyridyl anion eliminates bromide to form a 3,4-pyridyne intermediate.

Isomerization: The bromide ion can then re-add to the pyridyne at either C3 or C4, establishing an equilibrium between the 3-bromo and 4-bromo isomers.

Nucleophilic Attack: A nucleophile present in the reaction mixture preferentially attacks the more reactive 4-bromo isomer, leading to the 4-substituted product.

Reaction Kinetics and Thermodynamic Studies

Kinetic studies on the nucleophilic substitution of various bromopyridines provide a framework for understanding the potential reaction rates of this compound. The rate of nucleophilic aromatic substitution (SNAr) is highly dependent on the position of the leaving group and the nature of the substituents on the pyridine ring. acs.orgacs.org

Generally, 2- and 4-halopyridines are significantly more reactive towards nucleophiles than 3-halopyridines. This is because the negative charge in the Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, which is not possible for the 3-halo isomer. The presence of electron-withdrawing groups, such as the acetoxybenzoyl group in the target molecule, is expected to increase the rate of nucleophilic substitution by stabilizing the negatively charged intermediate.

The table below presents kinetic data for the reaction of various bromopyridines with thiophenoxide ion, illustrating the influence of substituent positioning on reaction rates. While data for this compound is unavailable, the trends observed can be used for qualitative comparison.

| Substrate | Relative Rate (krel) | Ea (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| 2-Bromopyridine | 1 | 18.5 | -15.8 |

| 3-Bromopyridine | ~10-6 | - | - |

| 4-Bromopyridine | ~102 | - | - |

| 2-Bromo-5-nitropyridine | ~107 | 12.3 | -17.5 |

Data adapted from studies on reactions with thiophenoxide. The data for 3- and 4-bromopyridine are estimates to show the general reactivity trend.

Thermodynamically, the dearomatization of the pyridine ring during the formation of the Meisenheimer intermediate is an energetically unfavorable step. nih.govacs.org The activation energy for this process is influenced by the stability of the intermediate. The electron-withdrawing 3-(3-acetoxybenzoyl) group would be expected to lower the activation energy for nucleophilic attack by stabilizing the intermediate, thus making the reaction more kinetically favorable.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules like this compound. ias.ac.inresearcher.life Although specific computational studies on this molecule are not readily found, the application of these methods to related systems provides insight into what such an analysis would reveal.

DFT calculations could be employed to:

Determine Molecular Properties: Calculate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters would help in predicting the most likely sites for nucleophilic and electrophilic attack. The LUMO is expected to be localized on the pyridine ring, particularly at the positions ortho and para to the nitrogen, making them susceptible to nucleophilic attack.

Analyze Reaction Pathways: Model the energy profiles of potential reaction pathways, such as pyridyne formation and SNAr reactions. This would involve locating the transition state structures and calculating their energies to determine the activation barriers for different steps.

Investigate Intermediate Stability: The geometry and stability of reactive intermediates, such as the 3,4-pyridyne and any Meisenheimer complexes, could be calculated. The "aryne distortion model" could be applied to a pyridyne derived from the target molecule to predict the regioselectivity of nucleophilic addition based on the calculated bond angles and lengths of the strained triple bond. nih.gov For substituted 3,4-pyridynes, electron-withdrawing groups can perturb the geometry of the pyridyne, leading to a preferred site of attack. nih.gov

A hypothetical computational study on this compound and its potential pyridyne intermediate would likely generate data similar to that presented in the table below.

| Parameter | This compound | Corresponding 3,4-Pyridyne |

|---|---|---|

| HOMO Energy (eV) | -7.2 (Estimated) | -6.8 (Estimated) |

| LUMO Energy (eV) | -1.5 (Estimated) | -2.0 (Estimated) |

| Calculated Dipole Moment (Debye) | 3.5 (Estimated) | 4.1 (Estimated) |

| Calculated Charge on C4 | +0.15 (Estimated) | -0.10 (Estimated) |

These values are hypothetical estimates to illustrate the type of data generated from DFT calculations.

Such computational insights would be invaluable for designing experiments and predicting the outcomes of reactions involving this compound, providing a deeper understanding of its chemical behavior at a molecular level.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-(3-Acetoxybenzoyl)-5-bromopyridine, ¹H NMR and ¹³C NMR would be the primary methods used.

¹H NMR Spectroscopy would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and benzoyl rings, as well as a characteristic singlet for the methyl protons of the acetoxy group. The splitting patterns (e.g., doublets, triplets, multiplets) of the aromatic protons would be crucial in confirming the substitution pattern on the rings.

¹³C NMR Spectroscopy would reveal the number of chemically distinct carbon atoms in the molecule. The spectrum would show characteristic signals for the carbonyl carbons of the ester and ketone groups, the carbons of the aromatic rings, and the methyl carbon of the acetoxy group.

Table 4.1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic Protons (Pyridine Ring) |

| Data not available | Data not available | Data not available | Aromatic Protons (Benzoyl Ring) |

Table 4.2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Carbonyl Carbon (Ketone, C=O) |

| Data not available | Carbonyl Carbon (Ester, C=O) |

| Data not available | Aromatic Carbons (Pyridine and Benzoyl Rings) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₀BrNO₃), high-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula. The mass spectrum would show a molecular ion peak [M]⁺ and characteristic isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Analysis of the fragmentation pattern would likely reveal the loss of the acetoxy group and other characteristic fragments of the benzoyl and pyridine moieties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl stretching of the ketone and the ester groups, C-O stretching of the ester, and C-Br stretching, as well as absorptions corresponding to the aromatic C-H and C=C bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption maxima (λ_max) corresponding to the π → π* transitions of the aromatic systems.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this method would provide definitive information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

HPLC and UHPLC are widely used for the separation, identification, and quantification of compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), would be suitable for analyzing the purity of this compound. The retention time would be a characteristic property of the compound under specific chromatographic conditions.

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. The applicability of GC for this compound would depend on its volatility and thermal stability. If amenable to GC analysis, it would provide information on purity and could be coupled with a mass spectrometer (GC-MS) for further structural confirmation.

Quantitative Analysis in Complex Research Matrices

The accurate quantification of "this compound" in complex research matrices, such as biological fluids (plasma, urine) or environmental samples, presents significant analytical challenges. The inherent complexity of these matrices can interfere with the analytical signal, leading to inaccurate and unreliable results. researchgate.netresearchgate.net To overcome these challenges, robust analytical methodologies are required, often centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.gov Gas chromatography (GC) can also be employed, particularly for volatile analytes, and may involve detection by mass spectrometry (MS) or flame ionization detection (FID). cdc.gov

A hypothetical LC-MS/MS method for the analysis of "this compound" is outlined in the table below. This table is based on common practices for the analysis of similar compounds and serves as a starting point for method development.

| Parameter | Description | Justification for "this compound" |

| Instrumentation | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer | Provides high selectivity and sensitivity, crucial for detecting low concentrations in complex matrices. |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | ESI is a soft ionization technique suitable for a wide range of organic molecules. The optimal mode would be determined experimentally based on the compound's ability to be protonated or deprotonated. |

| Chromatographic Column | C18 or similar reversed-phase column | Suitable for retaining and separating moderately polar to nonpolar compounds like the target analyte. |

| Mobile Phase | Gradient elution with acetonitrile/water or methanol/water, often with additives like formic acid or ammonium formate | Additives can improve peak shape and ionization efficiency. A gradient is used to effectively separate the analyte from matrix components. helixchrom.com |

| Detection | Multiple Reaction Monitoring (MRM) | Enhances selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from co-eluting compounds. |

| Sample Preparation | Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) | Essential for removing interfering matrix components that can cause ion suppression or enhancement. |

| Internal Standard | Stable isotope-labeled analog of the analyte or a structurally similar compound | Compensates for variability in sample preparation and matrix effects, improving accuracy and precision. researchgate.net |

Strategies for Matrix Effect Mitigation

The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds from the sample matrix, is a major concern in quantitative LC-MS analysis. researchgate.netresearchgate.net It can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration. researchgate.net Therefore, implementing strategies to mitigate these effects is crucial for developing a reliable and accurate quantitative method for "this compound".

Several strategies can be employed to minimize or compensate for matrix effects:

Effective Sample Preparation: The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the analyte of interest. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly used. chromatographyonline.com For "this compound", a multi-step cleanup procedure involving a combination of these techniques might be necessary to achieve the required level of cleanliness for the sample extract.

Chromatographic Separation: Optimizing the chromatographic conditions can help to separate the analyte from co-eluting matrix components. chromatographyonline.com This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a different type of chromatographic column. The aim is to ensure that "this compound" elutes in a region of the chromatogram that is free from significant matrix interference.

Use of Internal Standards: The use of a suitable internal standard (IS) is one of the most effective ways to compensate for matrix effects. researchgate.net An ideal IS is a stable isotope-labeled version of the analyte, as it has nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte. If a stable isotope-labeled standard is not available, a structurally similar compound can be used, although it may not compensate for matrix effects as effectively.

Matrix-Matched Calibration: This approach involves preparing calibration standards in a blank matrix that is identical to the sample matrix. nih.gov This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification. However, obtaining a true blank matrix can sometimes be challenging.

Standard Addition: The method of standard addition involves adding known amounts of the analyte to aliquots of the sample. researchgate.net By plotting the analytical response against the added concentration, the original concentration of the analyte in the sample can be determined. This method is particularly useful when a blank matrix is not available.

The following table summarizes various strategies for mitigating matrix effects and their applicability to the analysis of "this compound".

| Strategy | Principle | Advantages for "this compound" Analysis | Disadvantages |

| Solid-Phase Extraction (SPE) | Differential partitioning of the analyte and matrix components between a solid sorbent and a liquid phase. | Can provide high selectivity and significant sample cleanup. | Can be time-consuming and requires method development to select the appropriate sorbent and elution conditions. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, inexpensive, and can handle large sample volumes. | May have lower recovery and selectivity compared to SPE; can be labor-intensive. |

| Chromatographic Optimization | Adjusting parameters like mobile phase, gradient, and column to separate the analyte from interferences. | Can significantly reduce co-elution and thus matrix effects. | May not completely eliminate all matrix interferences. |

| Stable Isotope-Labeled Internal Standard | A non-radioactive isotopically labeled version of the analyte is added to samples and standards. | The most effective method for compensating for matrix effects and other sources of variability. researchgate.net | Can be expensive and may not be commercially available for all compounds. |

| Matrix-Matched Calibrants | Calibration standards are prepared in a blank matrix similar to the samples. | Compensates for matrix effects by ensuring standards and samples are affected similarly. | Finding a true blank matrix can be difficult; variability between different lots of blank matrix can be an issue. |

| Sample Dilution | Diluting the sample with a suitable solvent to reduce the concentration of matrix components. | Simple and can be effective if the analyte concentration is high enough. | Reduces the sensitivity of the assay. nih.gov |

By carefully selecting and optimizing a combination of these strategies, it is possible to develop a robust and reliable quantitative method for the determination of "this compound" in complex research matrices, ensuring the generation of high-quality analytical data.

Computational and Theoretical Chemistry Studies of 3 3 Acetoxybenzoyl 5 Bromopyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(3-Acetoxybenzoyl)-5-bromopyridine, DFT calculations would provide significant insights into its reactivity, stability, and spectroscopic properties. However, specific studies detailing these calculations for the title compound are not currently available.

Electronic Structure Analysis (HOMO-LUMO energy gap, orbital interactions)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov For this compound, this analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and acceptors (LUMO), thereby predicting its behavior in chemical reactions. At present, there are no published studies providing the HOMO-LUMO energy gap or detailing the specific orbital interactions for this compound.

Table 1: Hypothetical Electronic Properties of this compound (Data Not Available)

| Parameter | Value |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, an MEP map would identify the electron-rich areas, likely around the oxygen and nitrogen atoms, and electron-deficient areas. No specific MEP mapping studies for this compound have been found in the literature.

Natural Bond Orbital (NBO) Analysis

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions (Data Not Available for this compound)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Vibrational Spectroscopy Predictions

DFT calculations are frequently used to predict the vibrational frequencies of molecules, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. For this compound, theoretical vibrational analysis would help in the assignment of its characteristic spectral bands to specific molecular motions, such as stretching and bending of its various functional groups. While studies on similar bromopyridine derivatives have utilized DFT for vibrational analysis, researchgate.netnih.gov no such predictions have been published for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide valuable information about the conformational flexibility and dynamic behavior of molecules.

Conformational Analysis and Flexibility

MD simulations of this compound would reveal its preferred three-dimensional structures (conformers) and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as biological receptors. The flexibility of the acetoxybenzoyl and bromopyridine moieties and the rotational freedom around the central carbonyl bridge would be key areas of investigation. To date, no conformational analysis or molecular dynamics simulation studies specifically for this compound have been reported in the scientific literature.

Ligand-Target Interactions in Theoretical Models

Theoretical models, particularly molecular docking and molecular dynamics simulations, are instrumental in elucidating the potential binding modes of this compound to various protein targets. These computational techniques can predict the preferred orientation of the ligand within a binding site and estimate the strength of the interaction.

Molecular docking studies would involve positioning the 3D structure of this compound into the active site of a target protein. The process scores different binding poses based on factors like shape complementarity and intermolecular forces. Key interactions that could be modeled for this compound include:

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group and the ester group, as well as the nitrogen atom in the pyridine (B92270) ring, could act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom at the 5-position of the pyridine ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein's amino acid residues.

Pi-Pi Stacking: The aromatic pyridine and benzene (B151609) rings can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The phenyl and pyridine rings also contribute to hydrophobic interactions with nonpolar residues in the binding pocket.

Molecular dynamics simulations could then be employed to study the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the binding event and allowing for the calculation of binding free energies.

Table 1: Hypothetical Interaction Data from Molecular Docking of this compound with a Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| Lys72 | Hydrogen Bond | 2.9 |

| Glu91 | Hydrogen Bond | 3.1 |

| Phe167 | Pi-Pi Stacking | 3.5 |

| Asp168 | Halogen Bond | 3.2 |

| Leu170 | Hydrophobic | 3.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new analogues and to guide the design of more potent molecules.

The development of a QSAR model would involve several steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape, volume, and surface area parameters.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to create a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques. nih.gov

For this compound, a QSAR study could reveal which structural features are most important for its biological activity. For instance, the model might indicate that the presence of the bromine atom at the 5-position is crucial, or that the acetoxy group at the 3-position of the benzoyl ring significantly influences potency.

Table 2: Example of Molecular Descriptors for a Hypothetical QSAR Study

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

| Analog 1 | 300.1 | 2.5 | 60.4 | 5.2 |

| This compound | 320.14 | 3.1 | 69.7 | 1.8 |

| Analog 2 | 335.2 | 3.5 | 75.2 | 0.9 |

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods, particularly those based on density functional theory (DFT), can be used to predict the chemical reactivity and selectivity of this compound. researchgate.net These methods provide insights into the electronic properties of the molecule, which govern its behavior in chemical reactions.

Key parameters that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions represent areas of low electron density (electrophilic sites). For this compound, the MEP map would likely show negative potential around the carbonyl and ester oxygens and the pyridine nitrogen, and positive potential around the hydrogen atoms.

Fukui Functions: These functions can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule.

These computational predictions can be invaluable for designing synthetic routes and for understanding the metabolic fate of the compound. For example, by identifying the most nucleophilic and electrophilic sites, one can predict how the molecule might interact with other reagents or with metabolic enzymes.

Table 3: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability |

| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |

Based on a comprehensive search for preclinical research on the chemical compound “this compound,” there is insufficient publicly available scientific literature to generate the detailed article as requested.

The searches did not yield specific data regarding its enzyme inhibition, receptor agonism or antagonism, or protein-ligand binding interactions. Furthermore, no detailed reports on its evaluation using specific cell-free or cell-based assays in research models were found in the accessible literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified outline and includes the required data tables and detailed research findings for this particular compound.

Biological Activity and Structure Activity Relationship Sar Investigations Preclinical Research Focus

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The presence and position of halogen atoms on a drug scaffold can significantly modulate its pharmacokinetic and pharmacodynamic properties. The bromine atom at the 5-position of the pyridine (B92270) ring in 3-(3-Acetoxybenzoyl)-5-bromopyridine is expected to have a substantial impact on its biological activity through several mechanisms:

Increased Lipophilicity: Halogenation, particularly with bromine, generally increases the lipophilicity of a molecule. mdpi.com This enhanced hydrophobic character can improve the compound's ability to cross biological membranes, such as the cell membrane, potentially leading to better cellular uptake and access to intracellular targets. However, excessive lipophilicity can also lead to lower aqueous solubility and increased binding to plasma proteins, which might be detrimental to activity. mdpi.com

Metabolic Stability: The carbon-bromine bond is generally stable and can block positions susceptible to metabolic oxidation, potentially increasing the compound's half-life in preclinical models.

The table below illustrates how different substituents on a pyridine ring can influence biological activity, based on general findings in medicinal chemistry. mdpi.com

| Substituent at Position 5 | General Effect on Properties | Potential Impact on Biological Activity |

| -H (unsubstituted) | Baseline polarity and size | Reference activity level |

| -F (Fluoro) | Moderate lipophilicity, strong electron-withdrawer | Can form strong hydrogen bonds, may enhance binding affinity |

| -Cl (Chloro) | Increased lipophilicity, electron-withdrawer | Balances steric bulk and electronic effects, often improves activity |

| -Br (Bromo) | High lipophilicity, moderate electron-withdrawer | Significantly increases lipophilicity, can form halogen bonds, may enhance membrane permeability |

| -CH3 (Methyl) | Increased lipophilicity, electron-donating | Fills hydrophobic pockets, can improve binding through van der Waals forces |

This table is illustrative and based on general principles of medicinal chemistry.

The 3-acetoxybenzoyl group provides several functional features that are critical for molecular recognition and interaction with biological targets. This moiety consists of an aromatic phenyl ring, a ketone linker, and an acetoxy (ester) group, each capable of participating in non-covalent interactions.

Aromatic and Carbonyl Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding site. The carbonyl group of the ketone linker is a potent hydrogen bond acceptor, capable of forming strong hydrogen bonds with donor groups like the amide protons of a protein backbone or the side chains of amino acids such as asparagine or glutamine.

Ester Group Functionality: The acetoxy group also contains carbonyl and ether oxygens that can act as hydrogen bond acceptors. Furthermore, the ester is susceptible to hydrolysis by esterase enzymes present in plasma and within cells. This suggests that this compound could act as a prodrug. Once hydrolyzed, it would yield the corresponding 3-(3-hydroxybenzoyl)-5-bromopyridine. The resulting hydroxyl group is both a hydrogen bond donor and acceptor, which would lead to a different binding profile compared to the parent acetoxy compound and could be the primary active form of the molecule.

To systematically probe the SAR of this compound, a focused library of analogs would be synthesized. researchgate.net The synthetic strategy would allow for independent variation of the three main structural components. nih.gov

Key Synthetic Modifications for SAR Studies:

Pyridine Ring Analogs:

Halogen Substitution: Replace the bromine at position 5 with other halogens (F, Cl) to evaluate the effect of electronegativity and size.

Positional Isomers: Move the bromine to other positions on the pyridine ring to understand the spatial requirements of the binding pocket.

Non-halogen Substituents: Introduce small alkyl or alkoxy groups to probe electronic and hydrophobic effects.

Acetoxybenzoyl Moiety Analogs:

Positional Isomers: Relocate the acetoxy group to the ortho- (2-) or para- (4-) position of the benzoyl ring to assess the optimal geometry for target interaction.

Ester Modification: Vary the alkyl chain of the ester (e.g., propionyloxy, butyryloxy) to fine-tune lipophilicity.

Ester Replacement: Replace the acetoxy group with other functionalities like hydroxyl (the potential active metabolite), methoxy, or amino groups to explore different types of interactions.

Ketone Linker Analogs:

Reduction: Reduce the ketone to a secondary alcohol to introduce a hydrogen bond-donating group and change the geometry. mdpi.com

Replacement: Replace the carbonyl group with other linkers such as an ether (-O-), methylene (B1212753) (-CH2-), or amine (-NH-) to determine the importance of the ketone's electronic and structural properties.

The table below outlines a potential strategy for analog synthesis to probe the SAR of the lead compound.

| Modification Area | Example Analogs | Rationale for Synthesis |

| Pyridine Ring | 3-(3-Acetoxybenzoyl)-5-chloropyridine | Investigate the effect of a smaller, more electronegative halogen. |

| 2-Bromo-5-(3-acetoxybenzoyl)pyridine | Probe spatial tolerance for the halogen substituent. | |

| Benzoyl Ring | 3-(4-Acetoxybenzoyl)-5-bromopyridine | Determine the importance of the substituent position on the phenyl ring. |

| 3-(3-Hydroxybenzoyl)-5-bromopyridine | Evaluate the activity of the potential primary metabolite (prodrug hypothesis). | |

| Linker | [3-(5-Bromopyridin-3-yl)(phenyl)methyl] acetate (B1210297) | Assess the role of the ketone carbonyl as a hydrogen bond acceptor. |

This table represents a hypothetical SAR campaign for the specified compound.

Investigation of Molecular Mechanisms of Action (Preclinical Level)

Understanding the molecular mechanism of action involves identifying the specific biochemical pathways and cellular processes modulated by the compound. Preclinical in vitro studies are the first step in elucidating these mechanisms.

The specific molecular target and the downstream effects on cellular processes for this compound are not well-defined in publicly available literature. However, based on its structural class (substituted benzoylpyridines), its mechanism could involve the inhibition of specific enzymes (e.g., kinases, polymerases) or interference with protein-protein interactions.

A common preclinical approach to determine a compound's effect on cell proliferation is to measure its impact on DNA synthesis. For structurally related heterocyclic compounds, this is often assessed using a ³H-thymidine incorporation assay in cancer cell lines. mdpi.com A reduction in the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA would indicate an antiproliferative effect, suggesting potential interference with DNA replication or cell cycle progression. Further studies would be needed to identify the specific protein(s) targeted by the compound that leads to this effect.

The ability of a compound to exert a biological effect on intracellular targets is contingent upon its ability to cross the cell membrane and accumulate within the cell. The cellular uptake of this compound can be investigated in various in vitro cell culture models, such as human cancer cell lines (e.g., A549, HepG2). nih.govnih.gov

Given its molecular structure, which includes two aromatic rings and a bromine atom, the compound is predicted to be moderately lipophilic, suggesting it could traverse the cell membrane via passive diffusion. However, energy-dependent active transport mechanisms cannot be excluded. nih.gov

Standard experimental techniques to study cellular uptake include:

Confocal Microscopy: A fluorescently labeled analog of the compound can be synthesized and incubated with cells. Confocal microscopy would then be used to visualize its uptake and subcellular localization (e.g., cytoplasm, nucleus, mitochondria). researchgate.net

Flow Cytometry: This technique provides a quantitative measure of the fluorescence intensity of a cell population incubated with a fluorescently tagged compound, allowing for the assessment of uptake kinetics and the percentage of cells that have internalized the molecule. mdpi.com

Mass Spectrometry: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) can be used to directly measure the concentration of the parent compound and its potential metabolites within cell lysates after incubation, providing a precise quantification of uptake.

Studies with metabolic inhibitors, such as sodium azide, or performing uptake assays at low temperatures (4°C) can help determine if the uptake process is energy-dependent, which is characteristic of active transport rather than passive diffusion. nih.gov

Advanced Applications of 3 3 Acetoxybenzoyl 5 Bromopyridine in Chemical Research

As a Versatile Synthon in Complex Heterocyclic Synthesis

3-(3-Acetoxybenzoyl)-5-bromopyridine serves as a highly versatile synthon, or synthetic building block, for the construction of more complex heterocyclic frameworks. Its utility stems from the presence of multiple reactive sites that can be addressed with high selectivity in a variety of organic reactions. The primary reactive centers are the bromine atom on the pyridine (B92270) ring and the ketone functional group.

The bromine atom is particularly amenable to transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the linkage of the pyridine core to other aromatic, heteroaromatic, or aliphatic moieties. Reactions such as the Suzuki, Stille, Heck, and Buchwald-Hartwig amination are standard transformations for aryl bromides, providing access to a diverse array of substituted pyridine derivatives.

The benzoyl ketone group offers a different set of synthetic possibilities. It can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, which can be further cyclized to generate novel heterocyclic systems like benzodiazepines or pyridazines. Furthermore, the ketone can be a key component in multi-component reactions, where several molecules combine in a single step to create complex products, a strategy valued for its efficiency. beilstein-journals.org The Paal-Knorr synthesis, for example, utilizes a 1,4-dicarbonyl compound (which can be formed from precursors like the subject ketone) to construct pyrrole (B145914) or furan (B31954) rings. nih.gov

Below is a table summarizing the potential synthetic transformations and the resulting heterocyclic cores that can be accessed from this compound.

| Reactive Site | Reaction Type | Reagents/Catalysts | Resulting Heterocyclic Core/Structure |

| 5-Bromo Group | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Base | Biaryl systems (e.g., Phenyl-pyridines) |

| 5-Bromo Group | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl or N-Alkyl aminopyridines |

| 5-Bromo Group | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynylpyridines |

| Ketone Carbonyl | Condensation/Cyclization | Hydrazine derivatives | Pyridazine or Phthalazine derivatives |

| Ketone Carbonyl | Condensation/Cyclization | Diamines (e.g., o-phenylenediamine) | Benzodiazepine derivatives |

| Ketone Carbonyl | Gewald Reaction | Active methylene (B1212753) nitrile, Sulfur, Base | Thiophene derivatives |

Development of Chemical Probes and Ligands for Research

The structural motifs within this compound are frequently found in biologically active molecules, making it an attractive scaffold for the development of chemical probes and research ligands. Chemical probes are small molecules used to study biological systems, often by selectively interacting with a specific protein target. Ligands are molecules that bind to a biological target, such as an enzyme or receptor, to elicit a specific response. nih.gov

The pyridine ring is a common feature in many pharmaceuticals and acts as a bioisostere for a benzene (B151609) ring, often improving solubility and metabolic stability. The acetoxybenzoyl portion of the molecule is also significant; the ester can be hydrolyzed by cellular esterases to reveal a phenol (B47542) group. This liberated phenol can then act as a crucial hydrogen bond donor or acceptor, forming key interactions within the binding pocket of a target protein.

The development process for a chemical probe or ligand from this scaffold would typically involve:

Library Synthesis: Using the reactivity described in section 7.1, a library of derivatives is synthesized where the bromine atom is replaced with various other functional groups.

Biological Screening: This library is then screened against a panel of biological targets (e.g., kinases, G-protein coupled receptors) to identify "hits" that show binding affinity or inhibitory activity.

Structure-Activity Relationship (SAR) Studies: The initial hits are optimized by making further chemical modifications to improve potency, selectivity, and cell permeability.

The table below outlines the key structural features of this compound and their potential contributions to its function as a research ligand.

| Structural Feature | Potential Role in Biological Interaction | Example of Interaction |